6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one
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Overview
Description
6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one is an organic compound characterized by its unique structure, which includes an acetyloxy group and a trimethyl-substituted indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one typically involves the esterification of an appropriate alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions often require mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) in methanol can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The trimethyl-substituted indene core can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A similar compound used in organic synthesis and known for its reactivity in various chemical reactions.
Methyl acetate: Another ester with similar functional groups but different structural properties.
Uniqueness
6-(2-(Acetyloxy)ethyl)-2,5,7-trimethyl-1H-inden-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
35938-45-5 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2-(2,4,6-trimethyl-3-oxoinden-5-yl)ethyl acetate |
InChI |
InChI=1S/C16H18O3/c1-9-7-13-8-10(2)16(18)15(13)11(3)14(9)5-6-19-12(4)17/h7-8H,5-6H2,1-4H3 |
InChI Key |
XPWAPSSAUWHDQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC(=O)C)C)C(=O)C(=C2)C |
Origin of Product |
United States |
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